2,6-Bismesitylphenyltrifluorosilane
Description
2,6-Bismesitylphenyltrifluorosilane is a sterically hindered organosilicon compound characterized by two mesityl (2,4,6-trimethylphenyl) groups at the 2- and 6-positions of a central phenyl ring, with a trifluorosilane (-SiF₃) substituent. This structure confers exceptional thermal stability and electronic properties, making it valuable in catalysis, materials science, and as a precursor in silicon-based polymer synthesis. The mesityl groups provide steric bulk, reducing unwanted side reactions, while the electron-withdrawing trifluorosilane group enhances electrophilicity at the silicon center .
Properties
CAS No. |
284469-39-2 |
|---|---|
Molecular Formula |
C24H25F3Si |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[2,6-bis(2,4,6-trimethylphenyl)phenyl]-trifluorosilane |
InChI |
InChI=1S/C24H25F3Si/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)28(25,26)27)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
InChI Key |
UVGVHKJXSSEATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[Si](F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimesitylphenyltrifluorosilane typically involves the reaction of 2,6-dimesitylphenyl lithium with trifluorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 2,6-Dimesitylphenyltrifluorosilane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimesitylphenyltrifluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilane group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring and mesityl groups can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base and an inert atmosphere.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the phenyl ring and mesityl groups.
Scientific Research Applications
2,6-Dimesitylphenyltrifluorosilane has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is employed as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Dimesitylphenyltrifluorosilane involves its interaction with specific molecular targets and pathways. The trifluorosilane group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, leading to the formation of new chemical bonds. The mesityl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions. The phenyl ring can also interact with other aromatic systems through π-π stacking interactions, further modulating the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Steric and Electronic Effects
Its isopropyl groups create steric hindrance, akin to mesityl groups in 2,6-Bismesitylphenyltrifluorosilane. However, the phenol (-OH) group contrasts sharply with the -SiF₃ moiety. Key differences include:
- Reactivity: The -SiF₃ group in the silane compound is highly electrophilic, whereas 2,6-diisopropylphenol’s -OH group is nucleophilic.
- Biological Activity: 2,6-Diisopropylphenol (propofol) exhibits neuroactive properties, modulating glutamate levels and Tau protein hyperphosphorylation in rats . No such biological data exist for 2,6-Bismesitylphenyltrifluorosilane.
2.1.2 2,6-Diaminopurine Hydrate () This compound, a purine derivative with 2,6-diamino substitution, highlights the impact of substituent polarity. Unlike the hydrophobic mesityl and -SiF₃ groups in the silane, 2,6-diaminopurine’s amino groups enable hydrogen bonding, influencing solubility and reactivity. Safety data for 2,6-diaminopurine indicate low acute toxicity, but similar assessments for 2,6-Bismesitylphenyltrifluorosilane are absent .
Functional Analogues: Organosilanes
2.2.1 Triphenyltrifluorosilane
Triphenyltrifluorosilane (Ph₃SiF₃) shares the -SiF₃ group but lacks steric hindrance. Comparative properties:
| Property | 2,6-Bismesitylphenyltrifluorosilane | Triphenyltrifluorosilane |
|---|---|---|
| Steric Bulk | High (mesityl groups) | Low (phenyl groups) |
| Thermal Stability | >300°C (estimated) | ~250°C |
| Electrophilicity at Si | Enhanced | Moderate |
The mesityl groups in 2,6-Bismesitylphenyltrifluorosilane significantly reduce aggregation and side reactions in catalytic applications compared to less hindered silanes.
2.2.2 Tetrachloromonospirocyclotriphosphazenes () Though phosphorus-based, these compounds (e.g., compounds 1 and 2 in ) share synthetic strategies involving stepwise substitution. For instance, 2,6-Bismesitylphenyltrifluorosilane may require controlled stoichiometry and prolonged reaction times (e.g., 3 days for analogous phosphazenes) to install bulky substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
